![molecular formula C22H20BrN5O2 B15099580 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15099580.png)
2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino group, bromophenyl group, and tetrahydrofuran moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoxaline core, introduction of the bromophenyl group, and attachment of the tetrahydrofuran-2-ylmethyl moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.
Amidation Reactions: Attachment of the tetrahydrofuran-2-ylmethyl group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Material Science:
Mechanism of Action
The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the bromophenyl group and tetrahydrofuran moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
The unique combination of functional groups in 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, such as the bromophenyl group and tetrahydrofuran moiety, distinguishes it from similar compounds. These groups may contribute to its enhanced biological activity and specificity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrN3O2 with a molecular weight of approximately 362.27 g/mol. The structure features a bromophenyl group, a tetrahydrofuran moiety, and a pyrroloquinoxaline backbone, which are critical for its biological activity.
Antidepressant Effects
Recent studies have indicated that compounds with similar structural motifs may exhibit antidepressant-like effects. For instance, derivatives of quinoxaline have shown efficacy in reducing immobility in the Porsolt's forced swim test, suggesting potential as rapid-acting antidepressants. The presence of specific substituents on the aromatic ring can enhance these effects by modulating receptor interactions .
Receptor Binding Affinity
Compounds in the quinoxaline family have been noted for their ability to bind selectively to adenosine receptors (A1 and A2). The binding affinities are often measured using radiolabeled ligands, demonstrating that certain substitutions can significantly increase selectivity and potency at these receptors. For example, some derivatives exhibit IC50 values in the low nanomolar range for A1 receptors, indicating strong antagonistic properties .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown significant activity against various bacterial strains. Compounds similar to this compound demonstrated moderate to strong antibacterial activity against Gram-positive bacteria and fungi, with varying effectiveness against Gram-negative bacteria .
Study 1: Antidepressant Potential
In a controlled study involving animal models, a series of quinoxaline derivatives were administered to evaluate their effects on depressive behaviors. The results indicated that modifications leading to increased receptor affinity corresponded with reduced immobility times in the forced swim test, highlighting the importance of chemical structure in therapeutic efficacy.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of structurally related compounds. The results showed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that the bromophenyl group may enhance membrane permeability or interaction with bacterial targets.
Research Findings Summary
Activity | Findings |
---|---|
Antidepressant | Reduced immobility in forced swim test; receptor binding studies indicate high A1/A2 affinity. |
Antimicrobial | Moderate to strong activity against Gram-positive bacteria; variable effectiveness against Gram-negatives. |
Receptor Interaction | High selectivity and potency at adenosine receptors; potential for therapeutic applications in neurology. |
Properties
Molecular Formula |
C22H20BrN5O2 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN5O2/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-2,5-10,15H,3-4,11-12,24H2,(H,25,29) |
InChI Key |
ANPFIYXESGRKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)N |
Origin of Product |
United States |
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